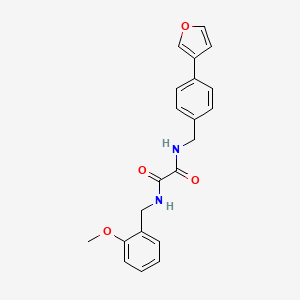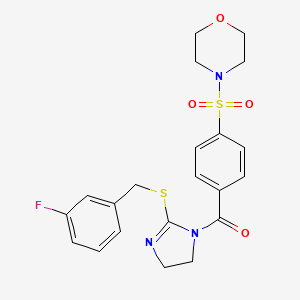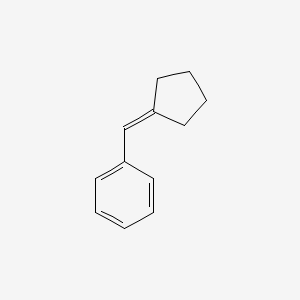
环戊叉甲基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopentylidenemethyl)benzene, also known as benzylidenecyclopentane, is an organic compound with the molecular formula C12H14. It is characterized by a benzene ring attached to a cyclopentylidene group through a methylene bridge.
科学研究应用
(Cyclopentylidenemethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Cyclopentylidenemethylbenzene, a derivative of benzene, primarily targets aromatic molecules . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .
Mode of Action
The interaction of Cyclopentylidenemethylbenzene with its targets involves a process known as nucleophilic aromatic substitution . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group . The compound also undergoes Diels-Alder reactions .
Biochemical Pathways
Cyclopentylidenemethylbenzene affects the biochemical pathways involved in the metabolism of benzene . The metabolism of benzene has been widely studied due to its putative role in carcinogenesis . The metabolic pathways implicated in benzene toxicity are broadly comparable across species .
Pharmacokinetics
It is known that the primary route of entry for benzene, a related compound, is via inhalation . Dermal absorption is generally considered to be poor . Systemic absorption of benzene after ingestion is likely to be high .
Result of Action
The molecular and cellular effects of Cyclopentylidenemethylbenzene’s action include oxidative stress, changes in gene expression and function, and disrupted balance among proliferation, differentiation, and apoptosis . Chronic exposure to benzene, a related compound, is known to cause aplastic anemia and increased risk of acute myelogenous leukemia in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentylidenemethylbenzene. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome .
生化分析
Biochemical Properties
The biochemical properties of (Cyclopentylidenemethyl)benzene are not fully understood due to the limited research available. As a benzene derivative, it may share some biochemical characteristics with benzene. Benzene is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzene, a related compound, is known to have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzene, a structurally similar compound, is metabolized in the body through various pathways, leading to the formation of reactive species that can bind to cellular macromolecules .
Temporal Effects in Laboratory Settings
Benzene has been shown to have both immediate and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of (Cyclopentylidenemethyl)benzene in animal models. Benzene has been studied extensively in animal models, and its effects are known to vary with dosage .
Metabolic Pathways
Benzene is metabolized in the body through various pathways, leading to the formation of several metabolites .
Transport and Distribution
Benzene, a related compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
The localization of molecules within cells is a critical aspect of their function and can be influenced by various factors .
准备方法
Synthetic Routes and Reaction Conditions
(Cyclopentylidenemethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene with (6-bromo-1-hexyn-1-yl) in the presence of magnesium in tetrahydrofuran (THF). The reaction is typically carried out under heating conditions for an extended period, often around 216 hours .
Industrial Production Methods
While specific industrial production methods for (Cyclopentylidenemethyl)benzene are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
(Cyclopentylidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopentylmethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopentylidenemethyl ketone or cyclopentylidenemethyl carboxylic acid.
Reduction: Formation of cyclopentylmethylbenzene.
Substitution: Formation of bromocyclopentylidenemethylbenzene or sulfonated derivatives.
相似化合物的比较
Similar Compounds
Cyclopentylmethylbenzene: Similar structure but lacks the double bond in the cyclopentylidene group.
Benzylidenecyclohexane: Contains a cyclohexylidene group instead of a cyclopentylidene group.
Cyclopentylidenemethylcyclohexane: Features both cyclopentylidene and cyclohexylidene groups.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in complex organic syntheses highlight its importance in scientific research .
属性
IUPAC Name |
cyclopentylidenemethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOIWXDCYNLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
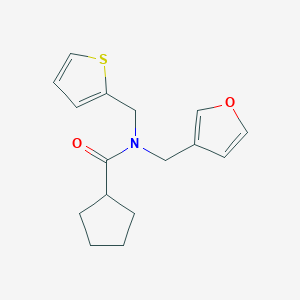
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/new.no-structure.jpg)
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
![3-(BENZENESULFONYL)-8-(2,5-DIMETHYLFURAN-3-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2529424.png)

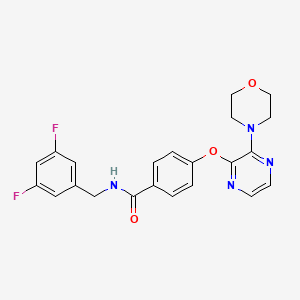
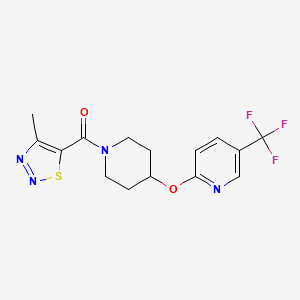
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
